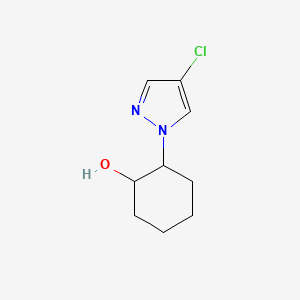

(S)-3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

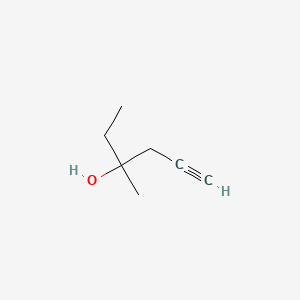

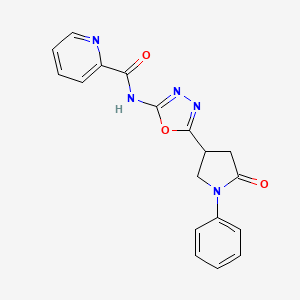

The compound is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached. The Fmoc group is commonly used in peptide synthesis as a protective group for the amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding pyrrolidine carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a fluorene group attached through a methoxy carbonyl linkage .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, revealing the free amino group. This allows the amino acid to react with the next amino acid in the sequence .科学的研究の応用

Protection of Hydroxy-Groups in Synthesis

The fluorenyl-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during the synthesis process. It is compatible with a variety of acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups, demonstrating its utility in complex synthetic pathways, such as the synthesis of nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).

Material Science and Polymer Chemistry

In material science, the compound's derivatives, such as fluorene-based aromatic polyamides, are noted for their solubility in organic solvents and their ability to form transparent, flexible, and tough films. These materials exhibit high thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999).

Solar Cell Enhancements

In the realm of renewable energy, fluorene scaffolds incorporated with pyridine have been developed as efficient cathode-modifying layers for polymer solar cells. These novel materials improve power conversion efficiency due to their favorable interfacial properties and solution processability, highlighting the compound's contribution to enhancing solar cell performance (Chen et al., 2017).

Environmental Remediation

Research into the degradation of polycyclic aromatic hydrocarbons by Mycobacterium sp. strain PYR-1 has identified fluorene derivatives as key intermediates. This study underscores the significance of understanding fluorene's reactivity in developing bioremediation strategies for persistent organic pollutants (Kelley et al., 1993).

Nanotechnology

Fluorene-derivatives are used as surfactants for carbon nanotubes (CNTs), demonstrating their ability to create homogeneous aqueous nanotube dispersions. This application is pivotal for the development of nanotechnology-based materials and devices, providing a foundation for innovative approaches to manipulating nanotube dispersions (Cousins et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUWGSCZSKIAIA-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)

![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)

![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)